molecular formula C34H66O2 B1593898 Oleyl palmitate CAS No. 2906-55-0

Oleyl palmitate

Cat. No.: B1593898
CAS No.: 2906-55-0
M. Wt: 506.9 g/mol
InChI Key: ZCVXZRVTVSAZJS-UHFFFAOYSA-N
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Description

It is a long-chain ester with the molecular formula C34H66O2 and a molecular weight of 506.89 g/mol . This compound is commonly used in cosmetics and personal care products due to its emollient properties, which help to soften and smooth the skin.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleyl palmitate can be synthesized through the esterification reaction between oleyl alcohol and palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to promote the formation of the ester bond. The reaction can be represented as follows:

C16H32O2 (palmitic acid) + C18H36O (oleyl alcohol) → C34H66O2 (oleyl palmitate) + H2O\text{C16H32O2 (palmitic acid) + C18H36O (oleyl alcohol) → C34H66O2 (this compound) + H2O} C16H32O2 (palmitic acid) + C18H36O (oleyl alcohol) → C34H66O2 (oleyl palmitate) + H2O

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of homogeneous acidic catalysts to achieve high yields. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants to the desired ester . The product is then purified through distillation or crystallization to obtain a high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Oleyl palmitate can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding fatty acids and alcohols.

    Reduction: The ester bond in this compound can be reduced to yield oleyl alcohol and palmitic acid.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce oleyl alcohol and palmitic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.

Major Products Formed:

    Oxidation: Fatty acids and alcohols.

    Reduction: Oleyl alcohol and palmitic acid.

    Hydrolysis: Oleyl alcohol and palmitic acid.

Scientific Research Applications

Oleyl palmitate has a wide range of applications in scientific research, including:

Mechanism of Action

Oleyl palmitate exerts its effects primarily through its interaction with lipid bilayers in cell membranes. It is believed to enhance skin permeation by disrupting the lipid organization in the stratum corneum, thereby increasing the diffusivity and partitioning of drugs through the skin barrier . This mechanism makes it a valuable component in topical and transdermal formulations.

Comparison with Similar Compounds

    Oleyl oleate: Another wax ester formed from oleyl alcohol and oleic acid.

    Oleyl stearate: Formed from oleyl alcohol and stearic acid.

    Isopropyl palmitate: An ester formed from isopropyl alcohol and palmitic acid.

Comparison:

    Oleyl palmitate vs. Oleyl oleate: Both compounds are wax esters, but oleyl oleate has a higher degree of unsaturation due to the presence of an additional double bond in oleic acid.

    This compound vs. Oleyl stearate: Oleyl stearate has a longer carbon chain in the fatty acid component, which can affect its melting point and emollient properties.

    This compound vs. Isopropyl palmitate: Isopropyl palmitate is a shorter-chain ester and is often used as a lightweight emollient in cosmetic formulations.

This compound stands out due to its balanced properties, making it suitable for a wide range of applications in both scientific research and industrial formulations.

Properties

IUPAC Name

[(Z)-octadec-9-enyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18H,3-16,19-33H2,1-2H3/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVXZRVTVSAZJS-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883904
Record name Hexadecanoic acid, (9Z)-9-octadecen-1-yl ester
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Molecular Weight

506.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2906-55-0
Record name Oleyl palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2906-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Oleyl palmitate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, (9Z)-9-octadecen-1-yl ester
Source EPA Chemicals under the TSCA
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Record name Hexadecanoic acid, (9Z)-9-octadecen-1-yl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-octadec-9-enyl palmitate
Source European Chemicals Agency (ECHA)
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Record name OLEYL PALMITATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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